molecular formula C14H9F3N2 B13676354 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13676354
M. Wt: 262.23 g/mol
InChI Key: PHWVNRMURQVLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a phenyl group at the 2-position and a trifluoromethyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.

    Radical Initiators: Such as peroxides or azo compounds, used in radical reactions.

    Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the phenyl and trifluoromethyl groups.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl group.

    7-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.

Uniqueness: 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group can participate in π-π interactions, enhancing binding affinity to biological targets .

Biological Activity

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C8H5F3N2
  • Molecular Weight : 186.13 g/mol
  • CAS Number : 944580-91-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the use of 2-aminopyridines and appropriate aryl halides under controlled conditions to yield high purity and yield of the desired compound .

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown:

  • IC50 Values : Some derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .
  • Selectivity : The compound exhibited a favorable selectivity index, showing significantly lesser effects on non-cancerous MCF10A cells compared to cancerous cells, which suggests a potential for targeted therapy .

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example:

  • Matrix Metalloproteinases (MMPs) : Compounds have been noted to inhibit MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .

Safety Profile

In vivo studies have indicated that this compound exhibits a favorable safety profile:

  • Acute Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg .
  • Pharmacokinetics : The compound demonstrated a clearance rate of approximately 82.7 mL/h/kg with an oral bioavailability of about 31.8% after administration of a specific dose .

Study on Antiviral Activity

A recent study explored the antiviral properties of related imidazo[1,2-a]pyridines against influenza viruses. The results indicated:

  • Viral Load Reduction : Significant reduction in viral load was observed in infected mice models treated with imidazo[1,2-a]pyridine derivatives, showcasing their potential as antiviral agents .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity and selectivity of various imidazo[1,2-a]pyridine derivatives compared to standard chemotherapeutics:

CompoundIC50 (μM)Selectivity IndexMechanism of Action
This compound0.126HighInhibition of MMPs
5-Fluorouracil17.02LowAntimetabolite
TAE226Not specifiedModerateTyrosine kinase inhibition

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-19-9-12(18-13(19)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

PHWVNRMURQVLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.